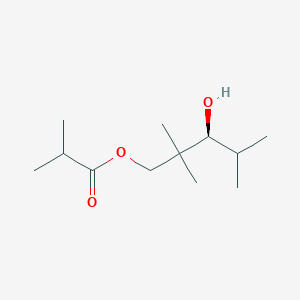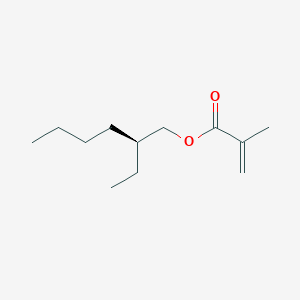![molecular formula C21H46AlLiO3 B8253461 Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride](/img/structure/B8253461.png)
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride
説明
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride is a useful research compound. Its molecular formula is C21H46AlLiO3 and its molecular weight is 380.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Selective Reduction of Ketones
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride demonstrates significant potential in the selective reduction of various cyclic, bicyclic, and open-chain Cram type ketones. This has been exemplified by Boireau, Deberly, and Toneva (1993), who synthesized a highly hindered lithium trialkoxyaluminum hydride variant for this purpose, achieving quantitative and highly stereoselective reduction outcomes (Boireau, Deberly, & Toneva, 1993).
Potential in Electrolyte Application
Research by Tsujioka et al. (2004) indicates that lithium salts of tris- and tetrakis(polyfluoroalkoxy)aluminate superweak anions, similar in composition, could serve as potential electrolytes in primary and secondary lithium batteries. Their study showcases the conductivity and electrochemical stabilities of these compounds, highlighting their suitability for battery applications (Tsujioka, Nolan, Takase, Fauber, & Strauss, 2004).
Synthesis of Protected Aspartyl and Glutamyl Aldehyde Derivatives
Paris et al. (1998) have demonstrated that lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride can be effectively used in the reduction of Weinreb amide derivatives into corresponding aldehydes. This facilitates the synthesis of N- and side chain protected aspartyl and glutamyl aldehyde derivatives, contributing significantly to peptide and pseudopeptide syntheses (Paris, Pothion, Heitz, Martinez, & Fehrentz, 1998).
Li-Ion Conductivity in Electrolytes
Sun et al. (2002) explored the use of tris[2H-hexafluoroisopropyl) borate in lithium battery electrolytes, finding significant conductivity enhancement in lithium salts. While not directly lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride, this study reflects the potential of lithium-containing compounds in improving the performance of battery electrolytes (Sun, Lee, Yang, & Mcbreen, 2002).
Application in Lithium Battery Technology
Mukherjee et al. (2016) discuss the use of light alkali metal hydridotriphenylborates, including lithium variants, as catalysts for chemoselective hydroboration of aldehydes and ketones. Their findings indicate the potential application of these compounds in enhancing lithium battery technology (Mukherjee, Osseili, Spaniol, & Okuda, 2016).
特性
IUPAC Name |
lithium;tris(3-ethylpentan-3-yloxy)alumanuide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C7H15O.Al.Li.H/c3*1-4-7(8,5-2)6-3;;;/h3*4-6H2,1-3H3;;;/q3*-1;+2;+1; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBRQZDWJRAIEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].CCC(CC)(CC)O[AlH-](OC(CC)(CC)CC)OC(CC)(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H46AlLiO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium tris[(3-ethyl-3-pentyl)oxy]aluminohydride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



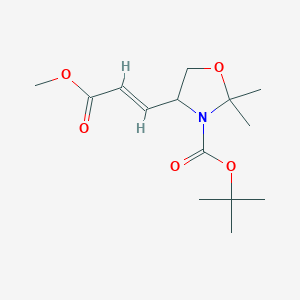
![1-[3,6-Bis(trifluoromethyl)pyridin-2-yl]azetidine-3-carboxylic acid](/img/structure/B8253386.png)
![1-[2-Methyl-4,6-bis(trifluoromethyl)pyridin-3-yl]methanamine hydrochloride](/img/structure/B8253402.png)
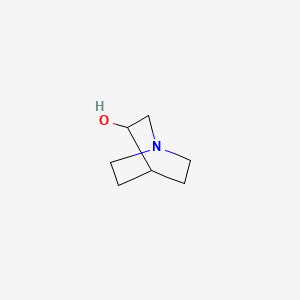
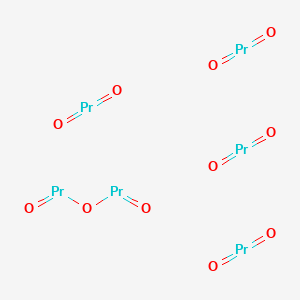

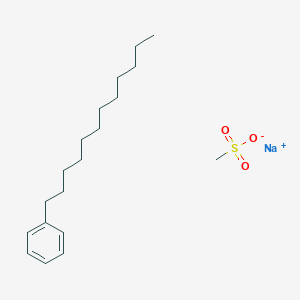
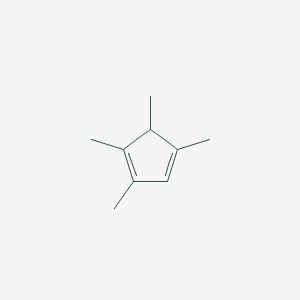


![4-[(3S)-dodecan-3-yl]benzenesulfonic acid](/img/structure/B8253482.png)
